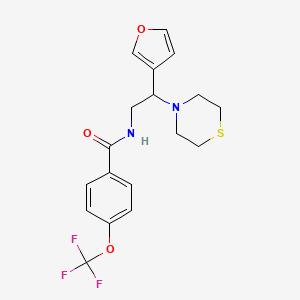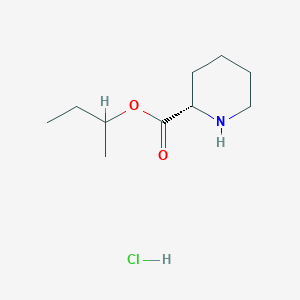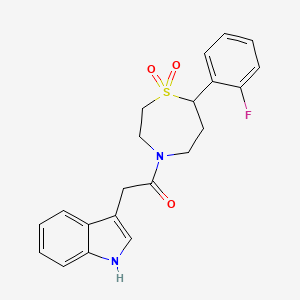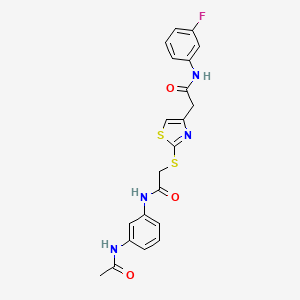
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide, also known as Furan-3-yl-thiomorpholine-2-ethyl-N'-(4-trifluoromethoxybenzylidene)carbohydrazide (FTBC), is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of FTBC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. FTBC has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. FTBC has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
FTBC has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotective effects. FTBC has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FTBC is its potent anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. However, one limitation of FTBC is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for FTBC research, including the development of new drugs based on its chemical structure, further studies on its mechanism of action, and the investigation of its potential applications in other fields such as neuroprotection and drug discovery. Additionally, the development of more efficient synthesis methods for FTBC may facilitate its use in future research.
Méthodes De Synthèse
FTBC can be synthesized through a multistep process involving the reaction of furan-3-yl-thiomorpholine-2-ethylamine with 4-trifluoromethoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to yield FTBC in high yield and purity.
Applications De Recherche Scientifique
FTBC has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, FTBC has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FTBC has also been studied for its neuroprotective effects, showing promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, FTBC has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity.
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-27-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFNFSBIJIALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)


![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2849588.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2849590.png)
![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)


![(3-Fluoropyridin-4-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849603.png)